- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,

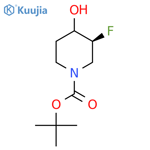

Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)

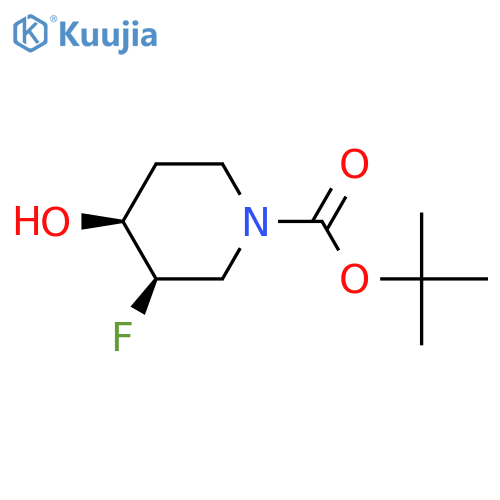

955028-88-3 structure

اسم المنتج:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate

كاس عدد:955028-88-3

وسط:C10H18FNO3

ميغاواط:219.25322675705

MDL:MFCD18791209

CID:3164169

PubChem ID:40152147

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- cis-1-Boc-3-fluoro-4-hydroxypiperidine

- (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)

- (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester

- cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate

- SCHEMBL757272

- rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- MFCD18791209

- cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate

- 1174020-40-6

- N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine

- DTXSID30653987

- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-

- (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine

- (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester

- 955028-88-3

- EN300-7075847

- AKOS015897730

- CS-0047556

- tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- SS-4803

- MFCD18632748

- Z2307155361

- XRNLYXKYODGLMI-JGVFFNPUSA-N

- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee

- tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate

-

- MDL: MFCD18791209

- نواة داخلي: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1

- مفتاح Inchi: XRNLYXKYODGLMI-SFYZADRCSA-N

- ابتسامات: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C

حساب السمة

- نوعية دقيقة: 219.12707160g/mol

- النظائر كتلة واحدة: 219.12707160g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 2

- عدد مستقبلات الهيدروجين بوند: 8

- عدد الذرات الثقيلة: 30

- تدوير ملزمة العد: 6

- تعقيدات: 239

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 2

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 49.8Ų

- إكسلوغ 3: 1

الخصائص التجريبية

- نقطة الغليان: 300.8±42.0°C at 760 mmHg

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate أمن المعلومات

- وصف الخطر: H302-H315-H319-H335

- ظروف التخزين:Sealed in dry,2-8°C

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-5g |

tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95% | 5g |

¥421.0 | 2024-07-16 | |

| Ambeed | A131433-1g |

cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95% | 1g |

$18.0 | 2025-02-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 113127-1g |

cis-1-Boc-3-fluoro-4-hydroxypiperidine |

955028-88-3 | tech | 1g |

4258.0CNY | 2021-07-13 | |

| Ambeed | A131433-5g |

cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95% | 5g |

$60.0 | 2025-02-25 | |

| Chemenu | CM255984-5g |

cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95%+ | 5g |

$133 | 2022-12-31 | |

| eNovation Chemicals LLC | D656828-100g |

cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 97.0% | 100g |

$4000 | 2024-06-05 | |

| Enamine | EN300-7075847-2.5g |

rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95.0% | 2.5g |

$148.0 | 2025-02-19 | |

| Ambeed | A131433-250mg |

cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95% | 250mg |

$10.0 | 2025-02-25 | |

| eNovation Chemicals LLC | D498868-10G |

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 97% | 10g |

$160 | 2024-07-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-500mg |

tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95% | 500mg |

¥380.0 | 2023-09-08 |

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

المراجع

طريقة الإنتاج 2

رد فعل الشرط

المراجع

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

1.2 Reagents: Methanol , Water ; rt

1.2 Reagents: Methanol , Water ; rt

المراجع

- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

المراجع

- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط

المراجع

- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

المراجع

- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ; 50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt

1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C

1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C

المراجع

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 3 h, 8 atm, rt

المراجع

- Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

المراجع

- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

المراجع

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

المراجع

- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,

طريقة الإنتاج 13

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; overnight, 0 °C → rt

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C

المراجع

- Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability, ACS Medicinal Chemistry Letters, 2014, 5(1), 78-83

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

المراجع

- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

طريقة الإنتاج 16

رد فعل الشرط

المراجع

- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

المراجع

- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt

المراجع

- Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome, World Intellectual Property Organization, , ,

طريقة الإنتاج 19

رد فعل الشرط

المراجع

- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,

طريقة الإنتاج 20

رد فعل الشرط

المراجع

- Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases, United States, , ,

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

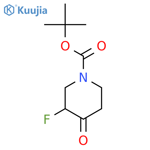

- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- Di-tert-butyl dicarbonate

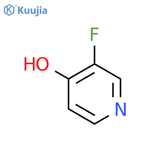

- 3-Fluoropyridin-4-ol

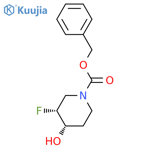

- benzyl cis-3-fluoro-4-hydroxy-piperidine-1-carboxylate

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate الوثائق ذات الصلة

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate) منتجات ذات صلة

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)

- 1013757-32-8(1,5-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1H-pyrazole-3-carboxamide)

- 1267005-62-8(2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one)

- 902624-31-1(7-benzoyl-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)

- 1048664-09-0([2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride)

- 1351643-21-4(methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydro-1,3-benzothiazole-6-carboxylate)

- 886906-79-2(N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide)

- 1361922-62-4(3-(Aminomethyl)-6-methyl-4-(trifluoromethoxy)pyridine-2-acetic acid)

- 1454885-45-0((1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one)

- 2097890-99-6(Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate

نقاء:99%

كمية:25g

الأسعار ($):269.0